N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
This compound (hereafter referred to as Compound A) is a diamide derivative featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-fluorobenzenesulfonyl group at position 2. The ethanediamide moiety is further functionalized with a 3-(2-oxopyrrolidin-1-yl)propyl chain. The molecular formula is C₂₀H₂₆FN₃O₆S (molecular weight: 479.5 g/mol), with key functional groups including:
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O6S/c21-15-5-7-16(8-6-15)32(29,30)25-12-3-13-31-18(25)14-23-20(28)19(27)22-9-2-11-24-10-1-4-17(24)26/h5-8,18H,1-4,9-14H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSJXPYHGPVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide under acidic or basic conditions.
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a suitable base.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]eth
Biological Activity
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic compound characterized by its complex structure, which includes an oxazinan ring and a fluorobenzenesulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H26FN3O5S |
| CAS Number | 869072-21-9 |
| Molecular Weight | 393.48 g/mol |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor functions. Ongoing research is focused on elucidating the precise mechanisms involved, particularly regarding its effects on cancer cell proliferation and apoptosis.
Anticancer Properties
Recent studies have explored the anticancer potential of similar compounds within the oxazinan class. For instance, a series of oxazinonaphthalene-3-one analogs were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells. These studies indicated significant antiproliferative activity, with some compounds exhibiting IC50 values as low as 4.47 μM, suggesting that structural modifications can enhance biological efficacy .
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies have shown that compounds related to this compound induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Molecular Docking Studies : Molecular docking analyses suggest that these compounds may bind effectively to the colchicine-binding site of tubulin, inhibiting microtubule polymerization—a critical process in cell division .
- Comparative Efficacy : A comparative study highlighted that modifications in the side chains of oxazinan derivatives significantly influence their cytotoxic profiles. For example, compounds with trimethoxy phenyl groups demonstrated enhanced activity compared to their counterparts lacking these substitutions .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Oxazinonaphthalene 5g | A2780 | 4.47 | Tubulin polymerization inhibition |
| Oxazinonaphthalene 4d | MCF-7 | 52.8 | Induces G2/M phase arrest |
| N'-{...} | Various | TBD | Potential enzyme/receptor modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
Table 1: Molecular and Structural Comparison
Key Observations:
The 2-methylpropyl group in decreases molecular weight by ~16%, likely improving aqueous solubility but reducing lipophilicity.
Pharmacophore Diversity: Compound A and the analog from share the 1,3-oxazinan-2-ylmethyl scaffold, suggesting similar conformational preferences. Example 53 diverges significantly with a chromenone-pyrazolo-pyrimidine core, indicating distinct biological targets (e.g., kinase inhibition).
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (as per ), Compound A was compared to analogs:
Table 2: Computational Similarity Metrics
| Metric | Compound A vs. | Compound A vs. | Compound A vs. |
|---|---|---|---|
| Tanimoto (MACCS) | 0.82 | 0.75 | 0.34 |
| Dice (Morgan) | 0.79 | 0.68 | 0.28 |
Interpretation:
Spectroscopic and Physicochemical Comparisons
NMR Analysis (Inferred from ):
- Region A (Protons 39–44) : Chemical shifts in Compound A’s 2-oxopyrrolidin-1-ylpropyl group differ by 0.3–0.5 ppm compared to ethyl analogs, indicating altered electronic environments due to the pyrrolidone ring .
- Region B (Protons 29–36) : Minimal shift variation (<0.1 ppm) in the 1,3-oxazinan-2-ylmethyl scaffold, confirming structural conservation .
Solubility and Stability:
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 2-oxopyrrolidin-1-ylpropyl substituent in Compound A is a critical differentiator, offering a balance between lipophilicity and hydrogen-bonding capacity.
- Fluorine substitution on the benzenesulfonyl group consistently improves stability across analogs .
Therapeutic Potential: Compound A’s structural features align with neuroactive compounds (e.g., GABA analogs), though empirical validation is needed . The analog from demonstrates the versatility of sulfonamide-oxazinan hybrids in targeting diverse enzyme classes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
